molecular formula C16H15N3O2S B2970937 N-[(4-acetamidophenyl)carbamothioyl]benzamide CAS No. 96938-56-6

N-[(4-acetamidophenyl)carbamothioyl]benzamide

Cat. No.: B2970937
CAS No.: 96938-56-6
M. Wt: 313.38
InChI Key: CJJCVYJXYUCHFH-UHFFFAOYSA-N
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Description

N-[(4-acetamidophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C15H14N2O2S. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetamidophenyl group and a carbamothioyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-acetamidophenyl)carbamothioyl]benzamide typically involves the reaction of 4-acetamidophenyl isothiocyanate with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature, pressure, and reaction time. The final product is typically purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-acetamidophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-acetamidophenyl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-acetamidophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts various physiological processes, including pH regulation and ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-acetamidophenyl)carbamothioyl]benzamide is unique due to its specific structural features, such as the acetamidophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-11(20)17-13-7-9-14(10-8-13)18-16(22)19-15(21)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJCVYJXYUCHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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